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molecular formula C11H17NS2 B8375799 6-(-1,3-Dithian-2-ylidene)-1-azabicyclo[3.2.1]octane

6-(-1,3-Dithian-2-ylidene)-1-azabicyclo[3.2.1]octane

Cat. No. B8375799
M. Wt: 227.4 g/mol
InChI Key: NEXZGCVJNBVDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05405853

Procedure details

n-Butyl lithium (6.05 ml of a 1.6M solution in hexane, 9.7 mmol) was added dropwise to a solution of 2-trimethylsilyl-1,3-dithiane (1.86 g, 9.7 mmol) in tetrahydrofuran (30 ml) at -30° C. and the reaction mixture stirred for 2 hours. A solution of 1-azabicyclo[3.2.1]octan-6-one (1.1 g, 8.8 mmol) in tetrahydrofuran (10 ml) was added dropwise and the reaction mixture allowed to warm to room temperature. Water (20 ml) was added and extracted (3×) with dichloromethane. The combined extracts were dried (MgSO4) and concentrated and the residue purified by chromatography on alumina eluting with dichloromethane/methanol (97:3) to give the title compound as a colourless oil (2 g); m/e 227 (M+); δ (360 MHz, CDCl3) 1.23-1.38 and 1.56-1.86 (1H and 3H respectively, each m, 3CH2 and 4CH2 ), 2.08-2.24 (2H, m, SCH2CH2), 2.76-3.00 (9H, m, 2×SCH2, 2CH2, 5CH and 8CH2), 3.42 (1H, d, J=17 Hz, one of 7CH2) and 3.56 (1H, d, J=17 Hz, one of 7CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C[Si](C)(C)[CH:8]1[S:13][CH2:12][CH2:11][CH2:10][S:9]1.[N:16]12[CH2:24][CH:20]([C:21](=O)[CH2:22]1)[CH2:19][CH2:18][CH2:17]2.O>CCCCCC.O1CCCC1>[S:9]1[CH2:10][CH2:11][CH2:12][S:13][C:8]1=[C:21]1[CH2:22][N:16]2[CH2:24][CH:20]1[CH2:19][CH2:18][CH2:17]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.86 g
Type
reactant
Smiles
C[Si](C1SCCCS1)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
N12CCCC(C(C1)=O)C2
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on alumina eluting with dichloromethane/methanol (97:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(SCCC1)=C1C2CCCN(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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